molecular formula C23H20N4O2 B10897099 2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10897099
M. Wt: 384.4 g/mol
InChI Key: AQEOUDJCFYBRMW-UHFFFAOYSA-N
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Description

2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, along with a furan ring substituted with a propylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized by reacting 4-propylphenol with furfural in the presence of an acid catalyst.

    Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with an appropriate nitrile compound under reflux conditions.

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Coupling Reactions: The furan, triazole, and quinazoline rings are coupled together using a series of condensation reactions, typically involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylphenoxy group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
  • 2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
  • 2-{5-[(4-Butylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline

Uniqueness

The uniqueness of 2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propylphenoxy group may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[5-[(4-propylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H20N4O2/c1-2-5-16-8-10-17(11-9-16)28-14-18-12-13-21(29-18)22-25-23-19-6-3-4-7-20(19)24-15-27(23)26-22/h3-4,6-13,15H,2,5,14H2,1H3

InChI Key

AQEOUDJCFYBRMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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